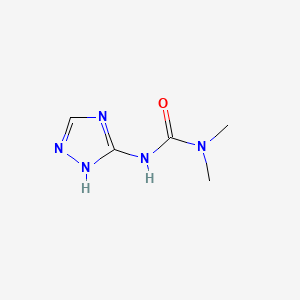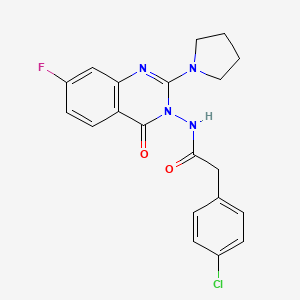![molecular formula C17H25N3O B13947953 2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13947953.png)
2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of specific kinase pathways involved in inflammatory diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the condensation of N-benzylpiperidone with appropriate amines and thioglycolic acid under reflux conditions . The reaction is often carried out in toluene with a Dean-Stark apparatus to remove water and drive the reaction to completion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of robust purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino or benzyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Amino-1-(8-benzyl-2,8-diazaspiro[4
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of receptor-interacting protein kinase 1 (RIPK1), a key player in the necroptosis pathway . By blocking RIPK1 activity, the compound can prevent the activation of necroptosis, thereby reducing inflammation and cell death in various disease models . Additionally, it has been shown to regulate the expression of genes involved in the TYK2/JAK1 pathway, further contributing to its anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with kinase inhibitory activity.
2,8-Diazaspiro[4.5]decan-1-one derivatives: A series of compounds with similar spirocyclic structures and biological activities.
Uniqueness
2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone stands out due to its specific inhibition of RIPK1 and its dual activity on the TYK2/JAK1 pathway . This dual mechanism of action provides a broader therapeutic potential compared to other similar compounds that may only target a single pathway .
Propiedades
Fórmula molecular |
C17H25N3O |
|---|---|
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
2-amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone |
InChI |
InChI=1S/C17H25N3O/c18-12-16(21)20-11-8-17(14-20)6-9-19(10-7-17)13-15-4-2-1-3-5-15/h1-5H,6-14,18H2 |
Clave InChI |
YRJJSFWTUDNJPH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC12CCN(C2)C(=O)CN)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Chloro-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13947881.png)
![Piperazine, 1-[(1Z,2E)-bis(hydroxyimino)ethyl]-4-methyl-](/img/structure/B13947884.png)


![3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13947895.png)

![5-Chloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13947899.png)
![Benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]-](/img/structure/B13947903.png)


![2-[(Prop-2-yn-1-yl)amino]benzaldehyde](/img/structure/B13947935.png)


